

Application Notes & Protocols for Metoprolol-d5 in Human Bioequivalence Studies

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Compound of Interest

Compound Name: Metoprolol-d5

Cat. No.: B12394444

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoprolol is a selective β_1 receptor blocker widely used in the treatment of cardiovascular diseases, particularly hypertension. To ensure the therapeutic equivalence of generic formulations of metoprolol to the innovator product, regulatory agencies require bioequivalence (BE) studies. These studies are essential to demonstrate that the generic drug exhibits a comparable rate and extent of absorption to the reference drug. A critical component of these studies is the accurate quantification of metoprolol in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as **Metoprolol-d5**, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability during sample preparation and analysis.^{[1][2][3]} These application notes provide a comprehensive overview and detailed protocols for the use of **Metoprolol-d5** in human bioequivalence studies.

I. Bioanalytical Method Validation using LC-MS/MS

A robust and validated bioanalytical method is a prerequisite for the analysis of clinical samples from a bioequivalence study.^{[4][5][6][7]} The following sections detail the parameters and protocols for the validation of an LC-MS/MS method for the quantification of metoprolol in human plasma using **Metoprolol-d5** as an internal standard.

Data Presentation: Method Validation Summary

The following tables summarize the typical acceptance criteria and representative quantitative data for the validation of a bioanalytical method for metoprolol.

Table 1: Calibration Curve and Linearity

Parameter	Acceptance Criteria	Typical Performance
Calibration Range	Cover the expected clinical concentrations	0.5 - 500 ng/mL
Regression Model	Weighted linear regression (1/x or 1/x ²)	Weighted (1/x ²) linear regression
Correlation Coefficient (r ²)	≥ 0.99	≥ 0.9956[8]
Calibration Standards	Minimum of 6 non-zero standards	8 standards

| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) |
Within ±10% (±15% at LLOQ) |

Table 2: Precision and Accuracy

Sample	Concentration (ng/mL)	Acceptance Criteria (Precision: %CV, Accuracy: %Bias)	Typical Intra-day Performance (%CV / %Bias)	Typical Inter-day Performance (%CV / %Bias)
LLOQ	0.5	≤ 20% / ±20%	7.7% / 5.4%	12.8% / 15.4% [9]
LQC	1.5	≤ 15% / ±15%	4.5% / -2.1%	5.94 ng/mL: %CV < 15% [9]
MQC	75	≤ 15% / ±15%	3.2% / 1.5%	64.5 ng/mL: %CV < 15% [9]
HQC	400	≤ 15% / ±15%	2.8% / -0.8%	145 ng/mL: %CV < 15% [9]

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Table 3: Recovery and Matrix Effect

Analyte	Concentration (ng/mL)	Mean Recovery (%)	Matrix Effect (%)
Metoprolol	1.5 (LQC)	92.5	98.2
Metoprolol	400 (HQC)	94.8	101.5

| Metoprolol-d5 | 100 | 93.1 | 99.7 |

Table 4: Stability

Stability Condition	Duration	Temperature	Acceptance Criteria	Typical Results
Bench-top	6 hours	Room Temperature	%Deviation within $\pm 15\%$	Metoprolol was found to be stable.[10]
Freeze-thaw	3 cycles	-20°C to RT	%Deviation within $\pm 15\%$	Metoprolol was found to be stable.[10]
Long-term	30 days	-80°C	%Deviation within $\pm 15\%$	Metoprolol was found to be stable.[9]

| Post-preparative | 24 hours | 4°C (Autosampler) | %Deviation within $\pm 15\%$ | Metoprolol was found to be stable. |

II. Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

- Stock Solutions (1 mg/mL):
 - Accurately weigh approximately 10 mg of Metoprolol and **Metoprolol-d5** reference standards into separate 10 mL volumetric flasks.
 - Dissolve and dilute to volume with methanol. These stock solutions are stored at 2-8°C.
- Working Solutions:
 - Prepare serial dilutions of the Metoprolol stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards (CS) and quality control (QC) samples.
 - Prepare a working solution of **Metoprolol-d5** (Internal Standard, IS) at a concentration of 1000 ng/mL in the same diluent.

- Calibration Standards and Quality Control Samples:
 - Spike blank human plasma with the appropriate Metoprolol working solutions to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 5, 25, 100, 250, 400, 500 ng/mL).
 - Separately, spike blank human plasma with Metoprolol working solutions to prepare QC samples at four levels: LLOQ, LQC, MQC, and HQC.[9]

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

- Label 1.5 mL microcentrifuge tubes for each standard, QC, and study sample.
- To 100 µL of plasma in each tube, add 20 µL of the **Metoprolol-d5** internal standard working solution (1000 ng/mL). Vortex for 10 seconds.
- Add 300 µL of acetonitrile (or methanol) to precipitate plasma proteins.[9]
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[9]
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[9]

Protocol 3: LC-MS/MS Analysis

Table 5: Liquid Chromatography Parameters

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent
Column	C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase	A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient	Isocratic or gradient elution (e.g., 70% A, 30% B)
Flow Rate	0.4 mL/min
Column Temperature	40°C

| Injection Volume | 10 µL |

Table 6: Mass Spectrometry Parameters

Parameter	Condition
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
Monitored Transitions	Metoprolol: m/z 268.2 → 116.1, Metoprolol-d5: m/z 273.2 → 121.1
Dwell Time	200 ms
Collision Gas	Argon

| Ion Source Temperature | 500°C |

III. Bioequivalence Study Design

A typical bioequivalence study for metoprolol is designed as a randomized, two-period, two-sequence, single-dose, crossover study under fasting conditions.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Study Population

- Healthy adult male and non-pregnant, non-lactating female volunteers.
- Age, weight, and height within acceptable ranges.
- Subjects are screened for any medical conditions or use of concomitant medications that could interfere with the study.

Study Conduct

- Randomization: Subjects are randomly assigned to one of two treatment sequences (Test-Reference or Reference-Test).
- Dosing: In each period, subjects receive a single oral dose of either the test or reference metoprolol formulation after an overnight fast.
- Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.[\[11\]](#)
- Blood Sampling: Serial blood samples are collected in EDTA-containing tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours).[\[12\]](#)
- Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen at -80°C until analysis.[\[14\]](#)

Pharmacokinetic and Statistical Analysis

- Pharmacokinetic parameters (C_{max} , AUC_{0-t} , $AUC_{0-\infty}$) are calculated from the plasma concentration-time data for each subject.
- The data for C_{max} and AUC are log-transformed, and an analysis of variance (ANOVA) is performed.
- The 90% confidence intervals for the ratio of the geometric least squares means of the test and reference products for the log-transformed C_{max} , AUC_{0-t} , and $AUC_{0-\infty}$ are calculated.
[\[12\]](#)

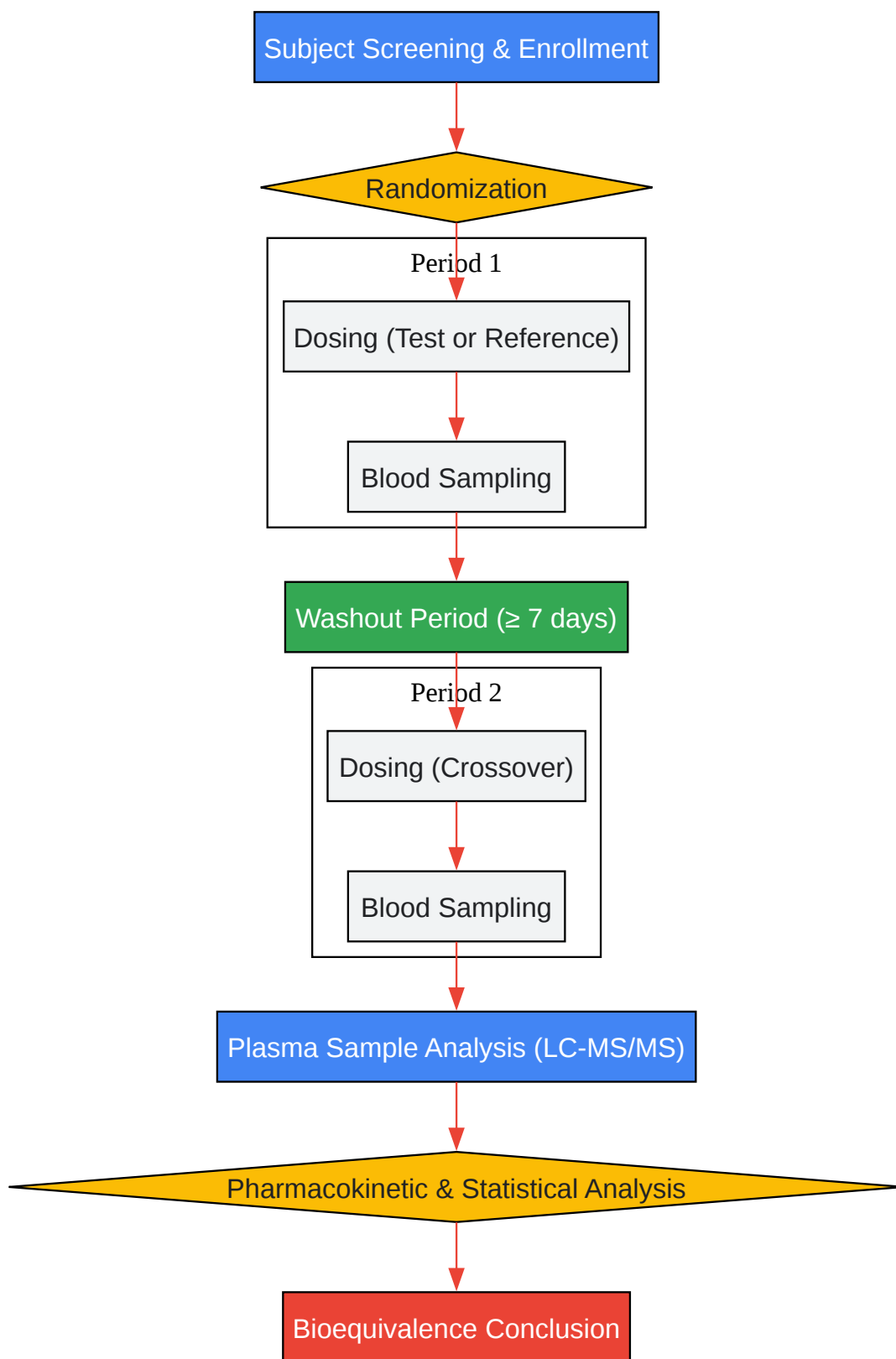
- For bioequivalence to be concluded, the 90% confidence intervals for these parameters must fall within the acceptance range of 80.00% to 125.00%.^[15]

IV. Visualizations



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Caption: Workflow for the bioanalytical quantification of metoprolol in human plasma.



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Caption: Logical flow of a two-way crossover bioequivalence study.

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